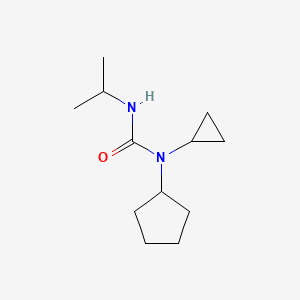

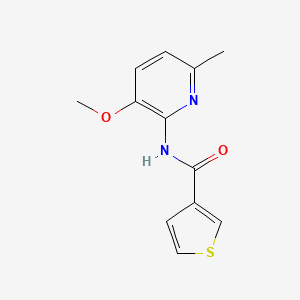

1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea, also known as CPPU, is a synthetic cytokinin that has been widely used in plant research. CPPU is a potent plant growth regulator that can promote cell division, delay senescence, enhance fruit set, and increase yield. In recent years, CPPU has gained increasing attention due to its potential applications in agriculture and horticulture.

Mécanisme D'action

1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea acts as a cytokinin analog and binds to cytokinin receptors, leading to the activation of downstream signaling pathways. 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea can induce the expression of genes involved in cell division, differentiation, and stress responses. 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea can also modulate the levels of other plant hormones, such as auxins, gibberellins, and abscisic acid. The exact mechanism of action of 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea is still not fully understood and requires further investigation.

Biochemical and Physiological Effects:

1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea can have various biochemical and physiological effects on plants, depending on the concentration and timing of application. 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea can increase the activity of antioxidant enzymes, such as superoxide dismutase, catalase, and peroxidase, and reduce the levels of reactive oxygen species. 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea can also enhance the accumulation of soluble sugars, organic acids, and amino acids, which can improve the flavor and nutritional quality of fruits. 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea can affect the expression of genes involved in hormone biosynthesis, transport, and signaling, which can have cascading effects on plant growth and development.

Avantages Et Limitations Des Expériences En Laboratoire

1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea has several advantages for lab experiments, such as its high potency, stability, and specificity. 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea can be applied at low concentrations and can have rapid and visible effects on plant growth and development. 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea can also be easily applied by foliar spray, which is a non-invasive and efficient method. However, 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea also has some limitations, such as its high cost, potential toxicity, and lack of regulatory approval for commercial use. 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea also needs to be carefully dosed and timed to avoid adverse effects on plant growth and development.

Orientations Futures

There are several future directions for 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea research. Firstly, the molecular mechanism of 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea action needs to be further elucidated, including the identification of its target proteins and downstream signaling pathways. Secondly, the potential applications of 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea in crop improvement and stress tolerance need to be explored, including its effects on drought, salinity, and temperature stress. Thirdly, the safety and environmental impacts of 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea need to be evaluated, including its potential toxicity to non-target organisms and its persistence in soil and water. Fourthly, the synthesis method of 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea needs to be optimized for cost-effectiveness and scalability, to enable its wider application in agriculture and horticulture. Finally, the regulatory approval and commercialization of 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea need to be addressed, to ensure its safe and sustainable use in the future.

Méthodes De Synthèse

1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea can be synthesized by reacting cyclopropylamine with cyclopentanone in the presence of an acid catalyst, followed by reaction with isobutyl chloroformate and propan-2-amine. The final product is obtained after purification by column chromatography. The purity of 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea is crucial for its biological activity, and therefore, the synthesis method needs to be carefully optimized.

Applications De Recherche Scientifique

1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea has been extensively used in plant research to study its effects on growth, development, and yield. 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea has been shown to promote cell division and differentiation, enhance photosynthesis, delay leaf senescence, and increase fruit size and quality. 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea has been used in various crops, including grapes, kiwifruit, apple, pear, peach, tomato, cucumber, and tobacco. 1-Cyclopentyl-1-cyclopropyl-3-propan-2-ylurea has also been used to improve the rooting of cuttings and to induce the formation of adventitious buds.

Propriétés

IUPAC Name |

1-cyclopentyl-1-cyclopropyl-3-propan-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c1-9(2)13-12(15)14(11-7-8-11)10-5-3-4-6-10/h9-11H,3-8H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRHYXBDFRACENH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N(C1CCCC1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585331.png)

![N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)cyclopent-3-ene-1-carboxamide](/img/structure/B7585347.png)

![3-(2,2-Dimethylazetidine-1-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585364.png)

![2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585376.png)

![2-Benzylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585382.png)

![1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7585386.png)

![1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperidin-4-ol](/img/structure/B7585394.png)

![2,3-Dihydroindol-1-yl-[2-[[1-(hydroxymethyl)cyclopropyl]methylamino]pyridin-3-yl]methanone](/img/structure/B7585405.png)

![N-(5-amino-2-fluorophenyl)-3-[2-(4-fluorophenyl)pyrrolidin-1-yl]propanamide](/img/structure/B7585426.png)